molecular formula C18H19N5S B4358031 N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA

N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA

Cat. No.: B4358031
M. Wt: 337.4 g/mol
InChI Key: OOCLQAAQEGICIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a thiourea group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 5-methyl-2-pyridinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinase R (PKR), which plays a role in immune response and cellular stress.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties. It has shown potential in reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB).

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea involves the inhibition of protein kinase R (PKR). This compound binds to the ATP-binding site of PKR, preventing its activation and subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This inhibition leads to a reduction in protein synthesis and modulation of immune responses and cellular stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea: Similar structure but with a cyclohexyl group instead of a pyridine ring.

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide: Contains additional pyrazole and hydrazinecarbothioamide groups.

Uniqueness

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea is unique due to its specific combination of a pyrazole ring, pyridine ring, and thiourea group

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(5-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-13-7-8-17(19-9-13)22-18(24)21-16-10-20-23(12-16)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3,(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCLQAAQEGICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.